1-(3-chloro-2-methylphenyl)-3-methyl-1H-pyrazol-5-amine
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Overview
Description
1-(3-chloro-2-methylphenyl)-3-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This compound is characterized by the presence of a chloro-substituted phenyl ring and a methyl group attached to the pyrazole ring
Mechanism of Action
Target of Action
Similar compounds have been found to target theurease enzyme . Urease is an amidohydrolase enzyme responsible for various morbidities in the human body, such as catheter encrustation, encephalopathy, peptic ulcers, hepatic coma, kidney stone formation, and many others .
Mode of Action
Related compounds have been reported to act asurease inhibitors . They interact with the urease enzyme, inhibiting its activity and thereby preventing the breakdown of urea. This can help manage conditions caused by excessive urease activity.
Pharmacokinetics
Similar compounds have been evaluated for in-vitro enzyme inhibitory activity . The pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-2-methylphenyl)-3-methyl-1H-pyrazol-5-amine typically involves the reaction of 3-chloro-2-methylphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can ensure consistent quality and high throughput. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-2-methylphenyl)-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide, thiourea, and alkoxides under appropriate conditions.
Major Products Formed
Oxidation: Pyrazole N-oxides
Reduction: Hydrazine derivatives
Substitution: Various substituted pyrazoles depending on the nucleophile used
Scientific Research Applications
1-(3-chloro-2-methylphenyl)-3-methyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: The compound is utilized in the development of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
1-(3-chloro-2-methylphenyl)-3-methyl-1H-pyrazol-4-amine: Similar structure with a different position of the amine group.
1-(3-chloro-2-methylphenyl)-3-methyl-1H-pyrazol-5-ol: Hydroxyl group instead of an amine group.
1-(3-chloro-2-methylphenyl)-3-methyl-1H-pyrazol-5-thiol: Thiol group instead of an amine group.
Uniqueness
1-(3-chloro-2-methylphenyl)-3-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(3-chloro-2-methylphenyl)-5-methylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-7-6-11(13)15(14-7)10-5-3-4-9(12)8(10)2/h3-6H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSFUVVFIWXSMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=C(C(=CC=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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